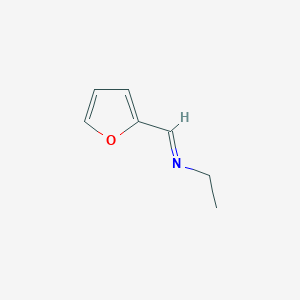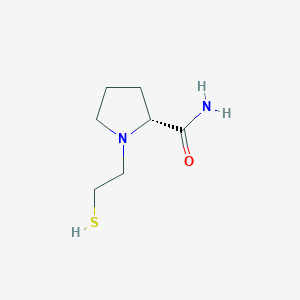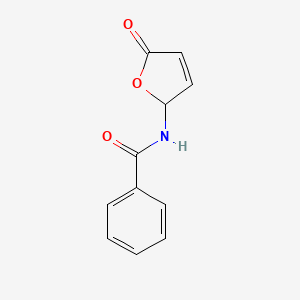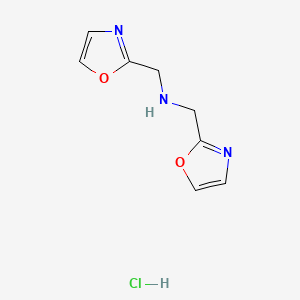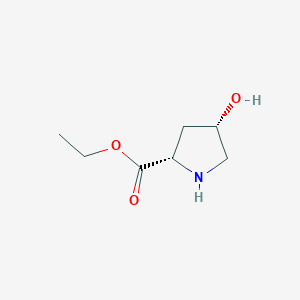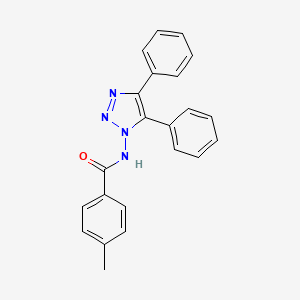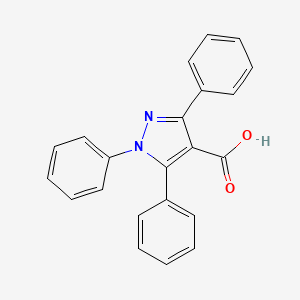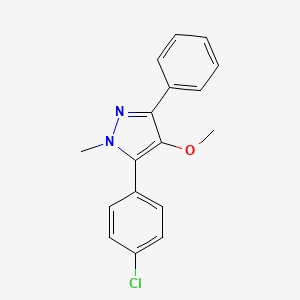![molecular formula C9H10N2 B15209460 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine CAS No. 464180-73-2](/img/structure/B15209460.png)
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached at the 3rd and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-diethoxy-propyne with cyclopentylamine in the presence of copper chloride and 6-methylpicolinic acid can yield the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxone: Used for oxidation reactions.
Sodium borohydride: Used for reduction reactions.
Copper chloride: Used as a catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone can yield carbonyl-containing derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine include:
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit various biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and are known for their antimicrobial and kinase inhibitory activities.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for the development of targeted cancer therapies and other biomedical applications.
Properties
CAS No. |
464180-73-2 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3,7-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-6-10-9-8(7)4-3-5-11(9)2/h3-6H,1-2H3 |
InChI Key |
DAMLTCGIAAAEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C1=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


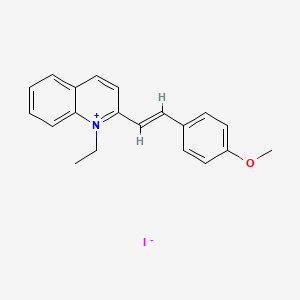
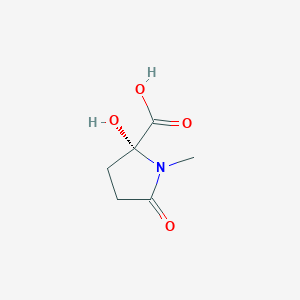
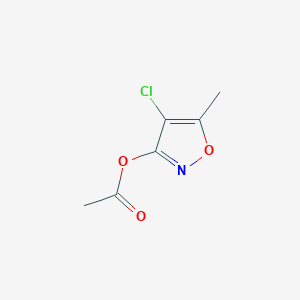
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

